1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
CAS No. |
650638-03-2 |
|---|---|
Molecular Formula |
C8H5N5OS |
Molecular Weight |
219.23 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H5N5OS/c14-7-5-3-12-13(6(5)10-4-11-7)8-9-1-2-15-8/h1-4H,(H,10,11,14) |
InChI Key |
PVRARLGUPRHMOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)N2C3=C(C=N2)C(=O)NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiazole and pyrazole derivatives under specific conditions. For example, the reaction of hydrazonoyl halides with thiazole derivatives in the presence of a base like triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as semiconductors for plastic electronics.
Mechanism of Action
The mechanism of action of 1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
- Fluorinated substituents (e.g., in ALDH1A inhibitors) improve metabolic stability and target affinity .
- Mercapto groups (e.g., 6-mercapto derivatives) enhance solubility and metal-binding capacity, relevant for antimicrobial applications .
Pharmacological Activity Comparison
Table 2: Activity Profiles of Selected Analogues
Key Insights :
- The PDE9 inhibitor exhibits nanomolar potency, attributed to the electron-withdrawing chlorophenyl and lipophilic trifluoromethyl groups optimizing target binding .
- Antimicrobial activity in mercapto derivatives correlates with thiol-mediated disruption of bacterial membranes .
Biological Activity
1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.
Chemical Structure
The structural formula of this compound can be represented as follows:
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. The docking studies confirmed the selectivity towards CDK2 over CDK1, suggesting its potential as an anticancer drug candidate .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 0.5 | CDK2 |
| Compound B | 0.8 | CDK2 |
| Compound C | 1.0 | CDK1 |
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies assessed the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives possess potent antimicrobial effects, with MIC values as low as 0.22 µg/mL for some compounds .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Derivative 1 | 0.22 | 0.25 |
| Derivative 2 | 0.50 | 0.60 |
| Derivative 3 | 1.00 | 1.20 |
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, derivatives of this compound have been evaluated for their cardiotonic effects through phosphodiesterase inhibition. A study reported that certain thiazole-pyrazole derivatives exhibited significant inhibition of phosphodiesterase type III (PDE3), which is relevant for cardiovascular health .
Table 3: PDE Inhibition by Thiazole-Pyrazole Derivatives
| Compound | PDE3A IC50 (µM) | PDE3B IC50 (µM) |
|---|---|---|
| Compound D | 0.24 | 2.34 |
| Compound E | 1.00 | 3.00 |
Case Studies
Several case studies have illustrated the efficacy of these compounds in clinical settings:
- Case Study on Anticancer Efficacy : A clinical trial involving a pyrazolo[3,4-d]pyrimidine derivative showed a significant reduction in tumor size in patients with advanced-stage cancers after a treatment regimen over six months.
- Case Study on Antimicrobial Resistance : Another study focused on the effectiveness of thiazole-pyrazole derivatives against multi-drug resistant strains of bacteria, demonstrating their potential as new therapeutic agents in combating antibiotic resistance.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one under green chemistry conditions?
- Methodological Answer : Aqueous-phase synthesis using water as a solvent has been optimized for related pyrazolo[3,4-d]pyrimidinones, achieving yields >85% via one-pot reactions. Key steps include chloro-substitution with POCl₃ followed by nucleophilic aromatic substitution with thiazole derivatives. Reaction conditions (e.g., 80°C, 12 hours) and catalyst-free protocols improve atom economy . Alternative methods using Preyssler nanoparticles (Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) as recyclable catalysts enhance reaction rates (≤4 hours) and reduce waste .
Q. How can NMR and HRMS data validate the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Key peaks include aromatic protons in the thiazole ring (δ 8.5–9.1 ppm) and pyrazolo[3,4-d]pyrimidinone NH signals (δ 14.1 ppm, broad singlet).
- HRMS : Expected [M+H]⁺ for C₈H₅N₅OS is 220.0342. Discrepancies >2 ppm require re-evaluation of synthetic intermediates .
Q. What in vitro assays are recommended for preliminary evaluation of antitumor activity?
- Methodological Answer : Use MTT assays against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. IC₅₀ values <10 µM indicate potency. For mechanistic insights, combine with Western blotting to assess kinase inhibition (e.g., VEGF-R2) or apoptosis markers (e.g., caspase-3) .
Q. How should researchers handle acute toxicity risks during synthesis?
- Methodological Answer :
- Safety Protocols : Use fume hoods for POCl₃ reactions (corrosive, toxic fumes).
- Waste Management : Segregate halogenated byproducts (e.g., chloroethyl intermediates) and dispose via certified hazardous waste services .
Advanced Research Questions
Q. What crystallographic strategies resolve challenges in determining the compound’s tautomeric forms?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement identifies dominant tautomers. For monoclinic crystals (space group P2₁/n), parameters include a = 4.64 Å, b = 8.08 Å, c = 22.73 Å, β = 93.55°. Hydrogen-bonding networks (N–H···O, ~2.8 Å) stabilize the 4(5H)-one form .
Q. How do substituents at the pyrazolo N1 position influence kinase selectivity?
- Structure-Activity Relationship (SAR) Insights :
| Substituent | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| Thiazol-2-yl | VEGF-R2 | 12.3 |
| 4-Chlorophenyl | ALDH1A | 8.7 |
| 3-Trifluoromethyl | PDE9A | 5.4 |
Q. What computational tools predict bioisosteric replacements for thiazole in this scaffold?
- Methodological Answer : COSMOsim3D calculates σ-surface similarity scores (>0.85 indicates viable replacements). For example, pyridin-3-yl retains binding affinity to AQP4 inhibitors while improving metabolic stability .
Q. How can catalytic efficiency be improved in large-scale syntheses?
- Advanced Optimization :
- Preyssler Nanoparticles : Achieve 98% yield with 10 recycles (no significant activity loss).
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 45 minutes (80 W, 100°C) .
Q. What strategies address contradictory bioactivity data in different cancer models?
- Data Analysis Framework :
Verify assay conditions (e.g., serum concentration, passage number).
Compare metabolic stability (e.g., microsomal half-life).
Use CRISPR screens to identify resistance mechanisms (e.g., upregulation of efflux pumps) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
